CID 78067374

Description

CID 78067374 (PubChem Compound Identifier 78067374) is a chemical compound whose structural and functional properties are under investigation in cheminformatics and molecular pharmacology. Its synthesis likely involves halogenation or carboxylation reactions under controlled conditions, as observed in similar compounds (e.g., CAS 7312-10-9) .

Properties

Molecular Formula |

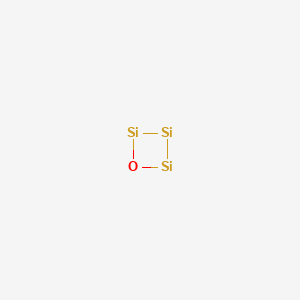

OSi3 |

|---|---|

Molecular Weight |

100.25 g/mol |

InChI |

InChI=1S/OSi3/c1-2-4-3-1 |

InChI Key |

IKOPUCAKNPIRCU-UHFFFAOYSA-N |

Canonical SMILES |

O1[Si][Si][Si]1 |

Origin of Product |

United States |

Preparation Methods

Industrial Production Methods: Industrial production methods for CID 78067374 would likely involve scaling up the laboratory synthesis to a larger scale. This process would require optimization of reaction conditions to ensure consistent quality and yield. Techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: CID 78067374 can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific applications.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.

Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may introduce new functional groups into the compound’s structure.

Scientific Research Applications

CID 78067374 has a wide range of scientific research applications. In chemistry, it can be used as a building block for synthesizing more complex molecules. In biology, it may serve as a probe for studying biochemical pathways and interactions. In medicine, this compound could be investigated for its potential therapeutic effects, such as its ability to modulate specific molecular targets. In industry, the compound may find applications in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of CID 78067374 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. Understanding the molecular targets and pathways involved is crucial for elucidating the compound’s effects and potential therapeutic applications.

Comparison with Similar Compounds

Structural Analogues

CID 78067374 shares structural similarities with benzothiophene derivatives, as evidenced by compounds listed in . Key analogues include:

| Compound | Molecular Formula | Molecular Weight | Similarity Score | Key Substituents | TPSA (Ų) |

|---|---|---|---|---|---|

| This compound (hypothesized) | C₉H₅BrO₂S | ~257.10 | N/A | Bromine, carboxyl | ~65.54 |

| 7-Bromo-benzothiophene-2-carboxylic acid | C₉H₅BrO₂S | 257.10 | 0.93 | Bromine, carboxyl | 65.54 |

| 6-Bromo-4-methyl-benzothiophene-2-carboxylic acid | C₁₀H₇BrO₂S | 271.13 | 0.91 | Bromine, methyl, carboxyl | 65.54 |

| Benzothiophene-2-carboxylic acid | C₉H₆O₂S | 178.21 | 0.89 | Carboxyl | 65.54 |

Key Observations :

- Methyl groups (e.g., 6-Bromo-4-methyl derivative) increase steric bulk, which may alter binding interactions with target proteins .

- Carboxyl groups contribute to hydrogen bonding and polarity (TPSA ~65.54 Ų), influencing bioavailability and CYP enzyme interactions .

Pharmacokinetic and Toxicological Profiles

- GI Absorption : High GI absorption is predicted for this compound due to moderate TPSA (~65 Ų) and lipophilic bromine substituents .

- BBB Permeability : Likely crosses the blood-brain barrier, similar to smaller benzothiophenes (e.g., molecular weight < 300 Da) .

- Toxicity : Brominated analogues carry warnings for hepatotoxicity, necessitating in vivo validation for this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.